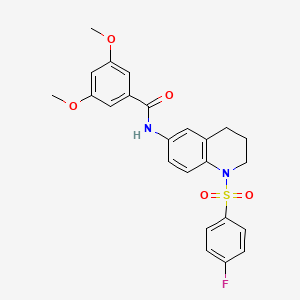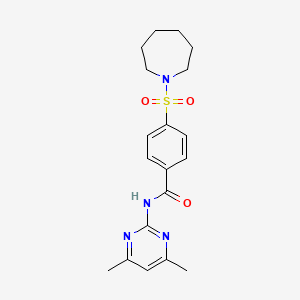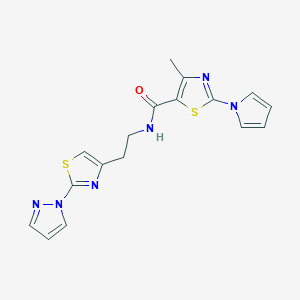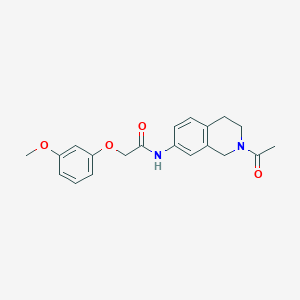
8-bromo-3-methyl-1-(2-methylallyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-3-methyl-1-(2-methylallyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H17BrN4O3 and its molecular weight is 369.219. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-methyl-1-(2-methylallyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-methyl-1-(2-methylallyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metalation of Purine Bases
Research demonstrates the ability of purine bases, including derivatives like 8-bromo-9-methyladenine, to form coordinative bonds with metal ions. Specifically, these purines react with platinum complexes, forming Pt(II) complexes with a C(8)-bound ylidene ligand. This interaction highlights the compound's potential as a versatile ligand in metal coordination chemistry, which could be leveraged for creating novel metal-organic frameworks or catalysts (Brackemeyer et al., 2014).
Synthesis and Reactivity
The compound exhibits interesting reactivity patterns that have been harnessed for synthesizing novel compounds with potential biological activities. For instance, its reaction with cyclohexylamine leads to the synthesis of derivatives that exhibit antidepressant activity (Халиуллин et al., 2017). Another study focused on the unusual reaction products formed when reacting with trisamine in dimethylformamide, illustrating the compound's versatility in organic synthesis (Khaliullin & Shabalina, 2020).
Biological Activity
Some derivatives synthesized from reactions involving the compound have shown antidepressant properties, demonstrating its utility in medicinal chemistry for the development of new therapeutic agents. This potential is exemplified by a study where a derivative was found to have pronounced antidepressant activity at specific doses (Khaliullin et al., 2018).
特性
IUPAC Name |
8-bromo-3-methyl-1-(2-methylprop-2-enyl)-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O3/c1-7(2)6-18-12(21)10-11(17(5)14(18)22)16-13(15)19(10)8(3)9(4)20/h8H,1,6H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXUTRSTQJNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3-methyl-1-(2-methylallyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2942936.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)


![N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2942941.png)

![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2942945.png)

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942950.png)



